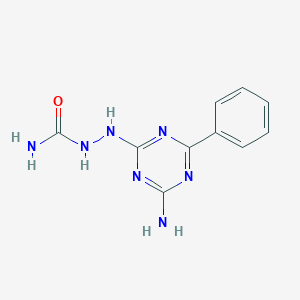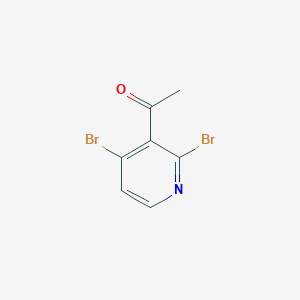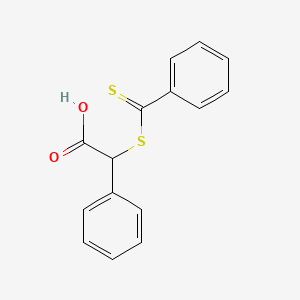![molecular formula C17H18O2 B13148364 Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)
Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4’-propyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound consists of a biphenyl core with a methyl ester group at the 4-position and a propyl group at the 4’-position. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-propyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Propyl Group: The propyl group can be introduced through Friedel-Crafts alkylation, where the biphenyl compound reacts with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 4’-propyl-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Methyl 4’-propyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated biphenyl derivatives.
科学研究应用
Methyl 4’-propyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 4’-propyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-Methylbiphenyl: Similar structure but lacks the ester and propyl groups.
4-Propylbiphenyl: Similar structure but lacks the ester group.
Methyl 4-biphenylcarboxylate: Similar structure but lacks the propyl group.
Uniqueness
Methyl 4’-propyl-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of both the methyl ester and propyl groups, which confer distinct chemical and physical properties. These modifications can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
属性
分子式 |
C17H18O2 |
|---|---|
分子量 |
254.32 g/mol |
IUPAC 名称 |
methyl 4-(4-propylphenyl)benzoate |
InChI |
InChI=1S/C17H18O2/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19-2/h5-12H,3-4H2,1-2H3 |
InChI 键 |
PQOLVEQOZBXYCI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)

![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)

![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)


![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
